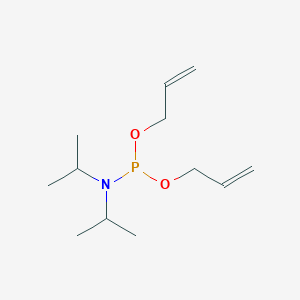

Diallyl N,N-diisopropylphosphoramidite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-bis(prop-2-enoxy)phosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24NO2P/c1-7-9-14-16(15-10-8-2)13(11(3)4)12(5)6/h7-8,11-12H,1-2,9-10H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLCHHSGJTUNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405573 | |

| Record name | Diallyl N,N-diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126429-21-8 | |

| Record name | Diallyl N,N-diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diallyl N,N-diisopropylphosphoramidite for Researchers and Drug Development Professionals

Central, Switzerland - Diallyl N,N-diisopropylphosphoramidite is a versatile phosphitylating reagent with significant applications in the synthesis of modified oligonucleotides, phosphopeptides, and various pharmacologically active molecules. Its utility stems from the reactive phosphoramidite group, which allows for the efficient formation of phosphite triesters, and the diallyl protecting groups on the phosphorus atom, which can be selectively removed under mild conditions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and quantitative data to support researchers, scientists, and drug development professionals.

Core Chemical Properties and Specifications

This compound is a liquid at room temperature with the chemical formula C12H24NO2P and a molecular weight of 245.30 g/mol .[1][2][3] It is characterized by its sensitivity to moisture and should be stored under an inert atmosphere at 2-8°C.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 126429-21-8 | |

| Molecular Formula | C12H24NO2P | [2] |

| Molecular Weight | 245.30 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [] |

| Density | 0.928 g/mL at 25°C | [2] |

| Boiling Point | 130°C | [2] |

| Refractive Index | n20/D 1.456 | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

While detailed industrial synthesis protocols are often proprietary, the general synthesis of phosphoramidites involves the reaction of a phosphorus trihalide with the desired alcohol followed by reaction with a secondary amine. For this compound, this would conceptually involve the reaction of phosphorus trichloride with allyl alcohol, followed by the addition of diisopropylamine.

Logical Workflow for the Synthesis of this compound

Applications in Oligonucleotide Synthesis

The primary application of this compound is in the phosphoramidite method of solid-phase oligonucleotide synthesis. This method allows for the stepwise construction of DNA and RNA chains with high efficiency. The diallyl protection of the phosphate group offers an alternative to the more common cyanoethyl protection, with distinct advantages in specific applications.

The Phosphoramidite Cycle

The synthesis of oligonucleotides using phosphoramidites follows a four-step cycle for the addition of each nucleotide.

Workflow of the Phosphoramidite Cycle in Solid-Phase Oligonucleotide Synthesis

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of a nucleotide using a phosphoramidite reagent like this compound on an automated DNA synthesizer.

-

Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).

-

Coupling: The phosphoramidite monomer (e.g., a 5'-DMT-protected nucleoside-3'-diallylphosphoramidite) is activated with a weak acid, such as tetrazole or a derivative, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] The reaction is typically carried out in anhydrous acetonitrile.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution, commonly a mixture of acetic anhydride and N-methylimidazole, to prevent the formation of deletion mutants in subsequent cycles.[1]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.[1]

Table 2: Typical Reagents and Conditions for a Single Coupling Cycle in Oligonucleotide Synthesis

| Step | Reagent(s) | Typical Conditions | Coupling Efficiency |

| Detritylation | 3% Trichloroacetic Acid in Dichloromethane | 30 seconds | >99% |

| Coupling | 0.1 M Phosphoramidite, 0.5 M Tetrazole in Acetonitrile | 30-60 seconds | >99% |

| Capping | Acetic Anhydride/N-Methylimidazole in THF/Pyridine | 30 seconds | >99% |

| Oxidation | 0.015 M Iodine in THF/Pyridine/Water | 30 seconds | >99% |

Note: Coupling times and efficiencies can vary depending on the specific phosphoramidite, activator, and solid support used.[1]

Deprotection of Allyl Groups

A key advantage of using diallyl phosphoramidites is the mild conditions required for the removal of the allyl protecting groups from the phosphate backbone. This is typically achieved using a palladium catalyst in the presence of a nucleophile.

Experimental Protocol: Palladium-Catalyzed Deallylation

-

Catalyst Preparation: A solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], is prepared in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Deprotection Reaction: The oligonucleotide, either on the solid support or in solution, is treated with the palladium catalyst solution in the presence of a nucleophilic scavenger, such as morpholine or pyrrolidine. The reaction proceeds at room temperature.[6]

-

Work-up: The deprotected oligonucleotide is then purified using standard techniques such as HPLC or gel electrophoresis.

Application in the Synthesis of Pharmacologically Active Molecules

This compound serves as a crucial reagent in the synthesis of various therapeutic agents.[6] One notable example is its use in the preparation of selective sphingosine-1-phosphate receptor 1 (S1P1) agonists, which are of interest for the treatment of autoimmune diseases.[6]

S1P1 Receptor Signaling Pathway

S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking. Agonists of S1P1 can sequester lymphocytes in the lymph nodes, thereby preventing their infiltration into sites of inflammation.

Diagram of the S1P1 Signaling Pathway

Experimental Example: Synthesis of an S1P1 Agonist Precursor

In a reported synthesis of benzyl ether derivatives as S1P1 agonists, a primary hydroxyl group was phosphorylated using this compound.[6]

-

Phosphitylation: The alcohol substrate is dissolved in an anhydrous solvent such as THF or DCM. This compound (typically 1.1-1.5 equivalents) and an activator like 1H-tetrazole (around 3 equivalents) are added. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

Oxidation: The resulting phosphite triester is oxidized to the phosphate triester by the addition of an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide, at a low temperature (e.g., 0°C).[6]

-

Deprotection: The diallyl groups are subsequently removed using a palladium catalyst as described previously to yield the final phosphorylated product.[6]

Application in Peptide Phosphorylation

Phosphorylation of peptides is a critical post-translational modification that regulates numerous cellular processes. This compound can be used for the site-specific phosphorylation of serine, threonine, and tyrosine residues in synthetic peptides.

Experimental Workflow for Peptide Phosphorylation

The experimental protocol for peptide phosphorylation is analogous to the synthesis of S1P1 agonist precursors, involving phosphitylation of the free hydroxyl group on the amino acid side chain, followed by oxidation and deprotection.

Conclusion

This compound is a valuable and versatile reagent for the introduction of phosphate groups in the synthesis of complex biomolecules and drug candidates. Its application in solid-phase oligonucleotide synthesis, particularly for modified oligonucleotides, and its utility in the phosphorylation of peptides and small molecules, underscore its importance in modern synthetic chemistry and drug discovery. The mild deprotection conditions for the allyl groups offer a significant advantage, enabling the synthesis of sensitive molecules that may not be compatible with harsher deprotection methods. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full potential of this powerful reagent.

References

An In-depth Technical Guide to Diallyl N,N-diisopropylphosphoramidite: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl N,N-diisopropylphosphoramidite is a versatile phosphitylating agent widely employed in organic synthesis, particularly in the fields of drug development and molecular biology. Its utility stems from the reactive phosphoramidite moiety, which allows for the efficient formation of phosphite triesters with alcohols, and the presence of allyl protecting groups, which can be selectively removed under mild conditions. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of oligonucleotides and pharmacologically active molecules.

Core Chemical and Physical Properties

This compound is a liquid at room temperature, characterized by its sensitivity to moisture and air. Proper handling and storage under an inert atmosphere are crucial to maintain its reactivity.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₄NO₂P | ,[] |

| Molecular Weight | 245.30 g/mol | ,[] |

| Appearance | Liquid | [3] |

| Boiling Point | 130 °C (lit.) | |

| Density | 0.928 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.456 (lit.) | |

| CAS Number | 126429-21-8 | ,[] |

| MDL Number | MFCD00216647 | [3] |

| Storage Temperature | 2-8°C | |

| InChI Key | QBLCHHSGJTUNSJ-UHFFFAOYSA-N | |

| SMILES | CC(C)N(C(C)C)P(OCC=C)OCC=C |

Reactivity and Stability

The core reactivity of this compound lies in the trivalent phosphorus atom, which is susceptible to nucleophilic attack by alcohols, a reaction catalyzed by weak acids such as 1H-tetrazole. This reaction displaces the diisopropylamino group to form a phosphite triester. The resulting phosphite triester is unstable and is typically oxidized in situ to the more stable pentavalent phosphate triester.

The allyl groups protecting the phosphate are stable to the conditions of oligonucleotide synthesis but can be readily removed post-synthesis under neutral or weakly basic conditions, often with the aid of a palladium catalyst.[4][5] The compound is sensitive to moisture and air, which can lead to hydrolysis and oxidation, respectively, reducing its efficacy as a phosphitylating agent. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) and handled using anhydrous techniques.[1]

Experimental Protocols

General Procedure for Phosphitylation of Alcohols

This protocol describes a general method for the phosphitylation of a primary alcohol using this compound, followed by in situ oxidation to the corresponding phosphate triester.

Materials:

-

Alcohol substrate

-

This compound

-

1H-Tetrazole solution (e.g., 0.45 M in acetonitrile)

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

Oxidizing agent (e.g., tert-butyl hydroperoxide solution or meta-chloroperoxybenzoic acid (mCPBA))

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Under an inert atmosphere, dissolve the alcohol substrate in anhydrous DCM or acetonitrile in a dried flask.

-

Add a solution of 1H-tetrazole (typically 1.2-1.5 equivalents relative to the alcohol) to the reaction mixture.

-

Slowly add this compound (1.1-1.3 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.

-

Upon completion of the phosphitylation, cool the reaction mixture to 0°C.

-

Slowly add the oxidizing agent (e.g., a solution of mCPBA in DCM) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 30-60 minutes.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate (if mCPBA was used).

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired diallyl phosphate triester.

Application in Solid-Phase Oligonucleotide Synthesis with Allyl Protection

This compound can be used to introduce a 5'-terminal phosphate group or as a phosphoramidite monomer for a nucleoside with allyl protection on the phosphate. The following is a generalized workflow for a single coupling step in solid-phase oligonucleotide synthesis.

Materials:

-

Controlled pore glass (CPG) solid support with the initial nucleoside attached

-

This compound or an allyl-protected nucleoside phosphoramidite

-

Activator solution (e.g., 1H-tetrazole in acetonitrile)

-

Capping solution (e.g., acetic anhydride and 1-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in DCM)

-

Anhydrous acetonitrile

Workflow:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with an acid solution (deblocking solution) to free the 5'-hydroxyl group.

-

Coupling: The phosphoramidite monomer (dissolved in anhydrous acetonitrile) and the activator solution are delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

-

This four-step cycle is repeated for each subsequent nucleotide addition.

-

Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the allyl groups on the phosphate backbone) are removed. The allyl groups can be removed using a palladium catalyst in the presence of a nucleophile.[4][5]

Key Applications

Oligonucleotide Synthesis

A primary application of phosphoramidites, including the diallyl variant, is in the chemical synthesis of DNA and RNA oligonucleotides.[4] The phosphoramidite method is the gold standard for automated oligonucleotide synthesis due to its high coupling efficiency. The use of allyl protecting groups on the phosphate offers an alternative deprotection strategy compared to the more common cyanoethyl groups, which can be advantageous when base-labile modifications are present in the oligonucleotide.[5][6]

Synthesis of S1P1 Receptor Agonists

This compound is a key reagent in the synthesis of selective agonists for the sphingosine-1-phosphate receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes. Phosphorylation is a key step in the synthesis of many S1P1 agonists, and this reagent provides an efficient means to introduce the phosphate moiety.

Synthesis of Fostriecin Analogs

This phosphoramidite is also utilized in the synthesis of analogs of fostriecin, a potent antitumor agent that acts as a selective inhibitor of protein phosphatase 2A (PP2A).[3] The synthesis of fostriecin and its analogs is a complex undertaking, and the introduction of the phosphate group is a critical step for its biological activity. A chemoenzymatic approach has been developed for a more concise synthesis of fostriecin and its analogs, where phosphorylation is a key late-stage transformation.[7][8][9]

Visualizations

References

- 1. What is this compound?_Chemicalbook [chemicalbook.com]

- 3. 二烯丙基 N,N-二异丙基亚磷酰胺 | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diallyl N,N-diisopropylphosphoramidite (CAS: 126429-21-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl N,N-diisopropylphosphoramidite is a versatile phosphitylating agent crucial in modern synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications. Detailed experimental protocols for its use in oligonucleotide synthesis and the phosphorylation of key biomolecules are presented. Furthermore, this document elucidates the role of this reagent in the synthesis of pharmacologically significant molecules and visualizes the associated biological pathways and experimental workflows.

Chemical Properties and Safety Information

This compound is a liquid reagent with the chemical formula C₁₂H₂₄NO₂P and a molecular weight of 245.30 g/mol .[1] It is a key building block in phosphoramidite chemistry, enabling the efficient formation of phosphite triester linkages.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 126429-21-8 | [1] |

| Molecular Formula | C₁₂H₂₄NO₂P | [1] |

| Molecular Weight | 245.30 g/mol | [1] |

| Appearance | Liquid | - |

| Density | 0.928 g/mL at 25 °C | - |

| Boiling Point | 130 °C | - |

| Refractive Index | n20/D 1.456 | - |

| Storage Temperature | 2-8°C | - |

Safety and Handling:

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this reagent.

Core Applications

The primary utility of this compound lies in its function as a highly efficient phosphitylating agent. This reactivity is harnessed in a variety of synthetic applications, most notably in the synthesis of oligonucleotides and the phosphorylation of a diverse range of molecules.

Oligonucleotide Synthesis

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides.[2] this compound can be utilized as a phosphitylating agent in this process, which involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[3]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

This generalized protocol outlines the key steps in automated solid-phase oligonucleotide synthesis.

1. Deblocking (Detritylation):

-

Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[3]

-

Reagent: Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an anhydrous solvent (e.g., dichloromethane).[3]

-

Procedure:

2. Coupling:

-

Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer.

-

Reagents: A phosphoramidite monomer (such as a nucleoside phosphoramidite), an activator (e.g., tetrazole or a derivative), and anhydrous acetonitrile.[4]

-

Procedure:

-

The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

-

The reaction is allowed to proceed for a specific coupling time, typically 30 seconds for standard bases.[4]

-

The column is washed with anhydrous acetonitrile.

-

3. Capping:

-

Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final oligonucleotide sequence.[5]

-

Reagents: Capping Reagent A (acetic anhydride in THF/pyridine) and Capping Reagent B (N-methylimidazole in THF).[3]

-

Procedure:

4. Oxidation:

-

Objective: To stabilize the newly formed phosphite triester linkage by oxidizing it to a more stable pentavalent phosphate triester.[4]

-

Reagent: A solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.[4]

-

Procedure:

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

Figure 1: Experimental workflow for solid-phase oligonucleotide synthesis.

Phosphorylation of Peptides and Dyes

This compound is an effective reagent for the phosphorylation of hydroxyl groups on various molecules, including amino acid residues in peptides (e.g., serine, threonine, and tyrosine) and fluorescent dyes like rhodamines. This enables the synthesis of phosphopeptides for studying cellular signaling and the creation of phosphorylated fluorescent probes for advanced imaging applications.

Experimental Protocol: General Phosphorylation of a Hydroxyl Group

The following is a generalized procedure for the phosphorylation of a substrate containing a hydroxyl group.

-

Materials:

-

Substrate with a hydroxyl group

-

This compound

-

Activator (e.g., 1H-Tetrazole)

-

Anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile)

-

Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., pyrrolidine) for deallylation.

-

-

Procedure:

-

Phosphitylation: Dissolve the substrate in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Add the activator, followed by the dropwise addition of this compound. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Oxidation: Cool the reaction mixture in an ice bath and add the oxidizing agent portion-wise. Stir until the phosphite triester is fully converted to the phosphate triester.

-

Work-up and Purification: Quench the reaction and extract the product. Purify the diallyl-protected phosphate ester by column chromatography.

-

Deallylation: Dissolve the purified product in a suitable solvent. Add the palladium catalyst and the scavenger to remove the allyl protecting groups. Monitor the reaction for completion.

-

Final Purification: Purify the final phosphorylated product using appropriate chromatographic techniques.

-

Synthesis of Pharmacologically Active Molecules

This compound serves as a key reagent in the synthesis of several classes of pharmacologically important molecules.

-

Selective S1P1 Agonists: This reagent is used in the synthesis of selective agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking and has emerged as a significant target for autoimmune diseases.

-

Water-Soluble Antifungal Prodrugs: It is employed in the synthesis of water-soluble prodrugs of triazole-based antifungal agents.[2] The introduction of a phosphate group can enhance the aqueous solubility of a drug, improving its bioavailability for parenteral administration.[6][7]

-

Fostriecin Analogs: this compound is utilized in the synthesis of analogs of Fostriecin, a natural product with potent antitumor activity.

Signaling Pathways and Logical Relationships

S1P1 Receptor Signaling Pathway

The activation of the S1P1 receptor by an agonist initiates a cascade of intracellular signaling events. This pathway is crucial for regulating cell migration, proliferation, and survival.

S1P1 Signaling Pathway Diagram

Figure 2: Simplified S1P1 receptor signaling pathway.

Mechanism of S1P1 Receptor Activation: Upon binding of an agonist, the S1P1 receptor undergoes a conformational change, leading to the activation of an associated intracellular heterotrimeric G-protein (primarily of the Gi family).[8] This activation results in the dissociation of the Gαi and Gβγ subunits. The Gβγ subunits can then activate downstream effectors such as phosphoinositide 3-kinase (PI3K), which in turn activates Akt, a key regulator of cell survival. The Gβγ subunits can also activate the small GTPase Rac, a critical component of the machinery that governs cell migration.[9]

Conclusion

This compound is a powerful and versatile reagent with significant applications in both fundamental research and drug development. Its role in the efficient synthesis of oligonucleotides and the phosphorylation of a wide array of molecules underscores its importance in modern chemistry. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective and safe utilization in the laboratory. The continued application of this reagent is expected to contribute to advancements in the fields of chemical biology, medicinal chemistry, and materials science.

References

- 1. 二烯丙基 N,N-二异丙基亚磷酰胺 | Sigma-Aldrich [sigmaaldrich.com]

- 2. alfachemic.com [alfachemic.com]

- 3. benchchem.com [benchchem.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 8. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Diallyl N,N-diisopropylphosphoramidite: Molecular Structure and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl N,N-diisopropylphosphoramidite is a key phosphitylating agent utilized extensively in synthetic organic chemistry, most notably in the construction of oligonucleotides and the modification of biomolecules. Its unique structural features, combining the reactivity of a phosphoramidite with the versatility of allyl protecting groups, make it an invaluable tool in the development of therapeutics, diagnostics, and advanced materials. This technical guide provides a comprehensive overview of the molecular structure of this compound, its physicochemical properties, and its application in chemical synthesis, with a focus on the underlying reaction mechanisms.

Molecular Structure and Properties

This compound, with the IUPAC name N-bis(prop-2-enoxy)phosphanyl-N-propan-2-ylpropan-2-amine, is a trivalent phosphorus compound.[1] The central phosphorus atom is bonded to a diisopropylamino group and two allyloxy groups. This arrangement confers a balance of stability for storage and high reactivity upon activation.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 126429-21-8 | [1] |

| Molecular Formula | C12H24NO2P | [1] |

| Molecular Weight | 245.30 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 220.8 °C at 760 mmHg | [1] |

| Density | 0.928 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.456 | [2] |

| SMILES | CC(C)N(C(C)C)P(OCC=C)OCC=C | [1] |

| InChI Key | QBLCHHSGJTUNSJ-UHFFFAOYSA-N | [1] |

| Storage Temperature | 2-8 °C | [2] |

Structural Analysis

A detailed understanding of the three-dimensional structure of this compound is crucial for comprehending its reactivity. While a specific crystal structure for this molecule is not publicly available, its molecular geometry can be inferred from related phosphoramidite structures. The phosphorus center adopts a trigonal pyramidal geometry. The bulky diisopropylamino group and the two allyloxy substituents influence the steric environment around the phosphorus atom, which is a key factor in its chemical selectivity.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum provides signals corresponding to the protons of the diisopropyl and allyl groups. The chemical shifts and coupling patterns are characteristic of the molecule's structure. A publicly available ¹H NMR spectrum can be found on SpectraBase.[3]

-

³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphoramidites. The ³¹P chemical shift for this compound is expected to be in the range typical for trivalent phosphorus compounds, which is generally between +140 and +155 ppm. This technique is highly sensitive to the electronic environment of the phosphorus atom and is used to monitor reaction progress and purity.

Chemical Synthesis and Reactivity

This compound is a versatile reagent for the phosphitylation of alcohols, a critical step in the synthesis of many biologically important molecules.

Synthesis of this compound

A general method for the synthesis of phosphoramidites involves the reaction of phosphorus trichloride with the desired alcohol, followed by reaction with a secondary amine. For this compound, this would involve the reaction of phosphorus trichloride with allyl alcohol, followed by the addition of diisopropylamine.

Note: A detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published in standard chemical literature.

Mechanism of Phosphitylation

The key reaction of this compound is the phosphitylation of an alcohol. This reaction is typically catalyzed by a weak acid, such as 1H-tetrazole. The generally accepted mechanism involves the following steps:

-

Activation: The nitrogen atom of the diisopropylamino group is protonated by the acidic activator.

-

Formation of a Reactive Intermediate: The protonated diisopropylamino group becomes a good leaving group and is displaced by the conjugate base of the activator (e.g., tetrazolide), forming a highly reactive phosphitylating agent.

-

Nucleophilic Attack: The alcohol substrate attacks the electrophilic phosphorus center of the reactive intermediate.

-

Formation of the Phosphite Triester: The activator's conjugate base is displaced, yielding the desired phosphite triester product.

Following the phosphitylation, the resulting phosphite triester is typically oxidized to the more stable phosphate triester.

Experimental Protocols

While a specific, detailed protocol for the use of this compound is dependent on the specific substrate and desired product, a general procedure for the phosphitylation of an alcohol is outlined below.

General Protocol for Alcohol Phosphitylation:

-

Preparation: The alcohol substrate is dissolved in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: this compound (typically 1.1-1.5 equivalents) and the activator (e.g., 1H-tetrazole, typically 0.45 M in acetonitrile) are added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting alcohol is consumed.

-

Oxidation: An oxidizing agent (e.g., tert-butyl hydroperoxide or m-chloroperbenzoic acid) is added to the reaction mixture to convert the phosphite triester to the phosphate triester.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Applications in Research and Development

This compound is a valuable reagent in various areas of research and development:

-

Oligonucleotide Synthesis: It is a fundamental building block in the automated solid-phase synthesis of DNA and RNA, where the allyl groups can be removed under mild conditions.

-

Prodrug Synthesis: This reagent is used to synthesize water-soluble prodrugs of therapeutic agents, such as antifungal triazoles.[1]

-

Biomolecule Modification: It is employed in the preparation of phosphorylated peptide substrates and the synthesis of fluorescent probes like rhodamine dyes.[4]

-

Synthesis of Biologically Active Molecules: this compound has been used in the synthesis of various pharmacologically active molecules, including Leustroducsin B.[1]

Visualizing Chemical Processes

The following diagrams illustrate the key chemical transformations involving this compound.

Caption: Molecular structure of this compound.

Caption: General workflow for alcohol phosphorylation.

Conclusion

This compound is a cornerstone reagent in modern synthetic chemistry, enabling the precise and efficient formation of phosphate linkages. Its well-defined reactivity, coupled with the utility of allyl protecting groups, ensures its continued importance in the synthesis of complex molecules for a wide range of applications in medicine and biotechnology. Further elucidation of its detailed structural characteristics through techniques like X-ray crystallography would provide even deeper insights into its reactivity and facilitate the design of new and improved phosphitylating agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]

Introduction: The Imperative for Protection in Oligonucleotide Synthesis

An In-Depth Technical Guide to the Function of Diallyl Protecting Groups in Phosphoramidites

The chemical synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern biotechnology, enabling applications from diagnostics and therapeutics to synthetic biology.[1][2] This process involves the sequential addition of nucleoside phosphoramidite monomers to a growing chain on a solid support. To ensure the regioselectivity and efficiency of each coupling cycle, reactive functional groups on the phosphoramidite building blocks must be temporarily masked using protecting groups.[1][3] These groups prevent unwanted side reactions at the exocyclic amines of nucleobases, the 5'-hydroxyl group, and the phosphite/phosphate backbone.[1] An ideal protecting group must be stable throughout the synthesis cycles but readily and cleanly removable under specific conditions that do not compromise the integrity of the final oligonucleotide.[3][4] The selection of an appropriate protecting group strategy is therefore critical for achieving high-yield and high-purity synthesis of custom DNA and RNA sequences.[1]

The Role of Diallyl Groups in Phosphoramidite Chemistry

Among the diverse arsenal of protecting groups, the allyl (CH₂CH=CH₂) and related diallyl moieties have emerged as versatile tools, particularly for the protection of the internucleotide phosphate linkage. Diallyl N,N-diisopropylphosphoramidite serves as a phosphorylating reagent, used in the phosphitylation of alcohols to create phosphite triesters.[5] In the context of oligonucleotide synthesis, an allyl group is typically used to protect the phosphorus atom, forming a key part of the phosphoramidite monomer.

The primary function of the diallyl protecting group on the phosphorus is to ensure the stability of the phosphoramidite reagent during storage and handling and to direct the coupling reaction specifically to the 5'-hydroxyl of the growing oligonucleotide chain.[6][7] Its key advantage lies in its unique deprotection chemistry, which is orthogonal to the standard acid-labile (for 5'-DMT) and base-labile (for nucleobase) protecting groups. This orthogonality allows for the selective removal of the allyl group under very mild, often neutral conditions, which is crucial when synthesizing oligonucleotides containing sensitive or base-labile modifications.[8][9]

Chemical Structures and Synthesis Workflow

The core structure of a diallyl-protected phosphoramidite involves a trivalent phosphorus atom bonded to a diisopropylamino group, a nucleoside via the 3'-hydroxyl, and a diallyl phosphate group. For internucleotide linkage protection, a single allyl group is used.

Caption: General structure of a Diallyl Phosphoramidite.

The synthesis of oligonucleotides using phosphoramidites with allyl protection on the internucleotide phosphate follows a modified solid-phase cycle.

Caption: Oligonucleotide synthesis workflow with allyl protection.

Quantitative Data

The use of diallyl-protected phosphoramidites has been shown to be highly efficient. The following table summarizes key quantitative metrics reported in the literature for the synthesis and purity of oligonucleotides using this methodology.

| Parameter | Value | Context | Source |

| Purity of Dimer Phosphoramidites | 97.40% to 99.69% | HPLC purity of sixteen allylic dimer phosphoramidites prepared for block-wise synthesis. | [10] |

| Overall Yield of Dimer Phosphoramidites | > 50% | Overall yield for the smooth preparation of sixteen allylic dimer phosphoramidites. | [10] |

| Coupling Efficiency | > 99% | Coupling efficiency for the incorporation of alkyne-modified nucleoside phosphoramidites. | [11] |

| Deprotection Yield (Aryl Allyl Ethers) | 82-97% | Yields for the deprotection of various aryl allyl ethers using Pd(PPh₃)₄ and K₂CO₃ in methanol. | [12] |

| Deprotection Time (Microwave) | Two 5-min cycles at 38°C | Removal of Alloc and OAllyl groups in solid-phase peptide synthesis using a microwave synthesizer. | [13] |

Deprotection Mechanisms and Protocols

The key advantage of allyl protecting groups is their removal under mild conditions, preserving the integrity of sensitive moieties within the oligonucleotide. The most common and effective method involves palladium-catalyzed cleavage.

Palladium-Catalyzed Deprotection

This is the most widely used method for cleaving allyl groups from phosphates. It proceeds via a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger.

Caption: Palladium-catalyzed deallylation mechanism.

Experimental Protocol: Palladium-Catalyzed Cleavage This protocol is adapted from procedures described for the deprotection of allyl groups on phosphate moieties.[5][9]

-

Reagent Preparation: Prepare a deprotection solution consisting of a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) and a nucleophilic scavenger (e.g., pyrrolidine) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction Setup: After completing the oligonucleotide synthesis and performing cleavage from the solid support and nucleobase deprotection, dissolve the crude, allyl-protected oligonucleotide in the solvent.

-

Deprotection: Add a catalytic amount of the palladium complex and an excess of the scavenger to the oligonucleotide solution.

-

Incubation: Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC or Mass Spectrometry. Deprotection is typically complete within 1-2 hours.

-

Workup: Upon completion, the palladium catalyst and byproducts can be removed by precipitation of the oligonucleotide or by chromatographic purification.

Oxidative Cleavage

An alternative, metal-free approach involves a one-pot oxidative cleavage. The allyl group's double bond is first dihydroxylated and then cleaved.

Caption: Oxidative cleavage pathway for allyl groups.

Experimental Protocol: Oxidative One-Pot Cleavage This protocol is based on the method developed by Kitov and Bundle.[14]

-

Reagent System: The reaction is performed using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, 4-methylmorpholine N-oxide (NMO), to perform dihydroxylation, and sodium periodate (NaIO₄) for the subsequent cleavage of the diol.

-

Reaction Setup: Dissolve the allyl-protected substrate in a mixture of dioxane and water.

-

Deprotection: Add NMO, NaIO₄, and a catalytic amount of OsO₄ to the solution.

-

Incubation: Stir the reaction at room temperature. The reaction can take several hours to days for completion but can be accelerated by the addition of a secondary amine like piperidine.[14]

-

Workup: The reaction is quenched, and the product is isolated through standard extraction and purification procedures. This method is compatible with a wide range of other protecting groups.[14]

Applications and Advantages

The use of diallyl-protected phosphoramidites is particularly advantageous in several areas of drug development and research:

-

Synthesis of Sensitive Oligonucleotides: The mild deprotection conditions are ideal for synthesizing oligonucleotides containing base-labile or otherwise sensitive modifications, such as certain fluorescent dyes or conjugated ligands, which would be degraded by standard deprotection protocols.[15]

-

Pro-Oligonucleotide Synthesis: Allyl groups are used to protect the phosphate backbone in the synthesis of pro-oligonucleotides, which are precursors to therapeutically active oligonucleotides.[16]

-

Orthogonal Protection Schemes: Allyl groups provide an additional layer of orthogonal protection, enabling more complex synthetic strategies, such as the on-resin cyclization of peptides or the site-specific modification of oligonucleotides.[9][13]

-

Synthesis of Phosphorothioates: The chemistry is compatible with the synthesis of phosphorothioate oligonucleotides, an important class of therapeutic agents.[8][17]

Conclusion

Diallyl protecting groups represent a powerful and versatile tool in the field of phosphoramidite chemistry. Their defining feature—facile and mild removal via palladium catalysis or oxidative cleavage—provides crucial orthogonality that expands the scope of automated oligonucleotide synthesis. This enables the routine production of highly modified and sensitive oligonucleotides that are central to the development of next-generation therapeutics, advanced diagnostics, and complex biomolecular constructs. For researchers and professionals in drug development, mastering the application of diallyl-protected phosphoramidites is key to unlocking new possibilities in nucleic acid chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What is this compound?_Chemicalbook [chemicalbook.com]

- 6. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. glenresearch.com [glenresearch.com]

- 12. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 13. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mild Oxidative One-Pot Allyl Group Cleavage [organic-chemistry.org]

- 15. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]

- 16. Pro-oligonucleotide synthesis using allyl and allyloxycarbonyl protections: direct MALDI-TOF MS analysis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Diallyl N,N-diisopropylphosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Diallyl N,N-diisopropylphosphoramidite, a key reagent in oligonucleotide synthesis and drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the reagent.

Chemical Identification and Properties

This compound is a phosphorylating reagent used in various chemical syntheses.[1] Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 126429-21-8[2][3] |

| Molecular Formula | C₁₂H₂₄NO₂P[3] |

| Molecular Weight | 245.30 g/mol [3] |

| Appearance | Liquid |

| Density | 0.928 g/mL at 25 °C |

| Boiling Point | 130 °C |

| Refractive Index | n20/D 1.456 |

| Flash Point | 32 °C (89.6 °F) - closed cup |

| Solubility | Soluble in acetonitrile and dichloromethane.[4] Reacts with water. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are provided below.

| GHS Classification | Code | Description |

| Flammable liquids | H226 | Flammable liquid and vapor[1][5] |

| Skin irritation | H315 | Causes skin irritation[1][5] |

| Eye irritation | H319 | Causes serious eye irritation[1][5] |

| Specific target organ toxicity – single exposure | H335 | May cause respiratory irritation[1][5] |

Signal Word: Warning[1]

Pictograms:

Safe Handling and Storage Protocols

Due to its reactivity with air and moisture, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: A flame-retardant laboratory coat and chemically resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before use.

-

Respiratory Protection: Work should be performed in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Storage

-

Store in a cool, dry, and well-ventilated area, away from sources of ignition.[6]

-

The recommended storage temperature is 2-8°C.

-

Keep containers tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.

Experimental Workflow for Handling

The following workflow should be followed for any experiment involving this compound.

Caption: Experimental workflow for handling this compound.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

A logical workflow for responding to a spill is outlined below.

Caption: Decision tree for responding to a chemical spill.

Reactivity and Decomposition

This compound is sensitive to air and moisture.[6] Contact with water can lead to hydrolysis, producing flammable and/or toxic gases. It is incompatible with strong oxidizing agents, strong bases, and alcohols.

Hazardous decomposition products under fire conditions may include carbon oxides, nitrogen oxides, and phosphorus oxides.

Disposal Considerations

All waste materials, including empty containers and contaminated absorbents, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough understanding of the hazards of this chemical and the implementation of a robust safety program within your institution. Always consult the Safety Data Sheet (SDS) before use and ensure that all personnel are trained in the proper handling and emergency procedures.

References

- 1. What is this compound?_Chemicalbook [chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. Diallyl diisopropylphosphoramidite | C12H24NO2P | CID 4686855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

Safeguarding Synthesis: A Technical Guide to the Storage of Diallyl N,N-diisopropylphosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Diallyl N,N-diisopropylphosphoramidite is a critical reagent in the synthesis of modified oligonucleotides, demanding stringent storage and handling protocols to ensure its chemical integrity and the success of downstream applications. This guide provides an in-depth overview of the optimal storage conditions, handling procedures, and quality control measures necessary to maintain the efficacy of this sensitive compound.

Optimal Storage Conditions

The stability of this compound is paramount for its performance. The primary factors influencing its shelf-life are temperature, moisture, and oxygen. Exposure to any of these outside the recommended parameters can lead to degradation, primarily through hydrolysis and oxidation.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Minimizes thermal degradation and side reactions. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation of the trivalent phosphorus center. |

| Moisture | Anhydrous | Prevents hydrolysis of the phosphoramidite linkage. |

| Light | Amber vial/darkness | Protects against potential light-induced degradation. |

| Container | Tightly sealed, septum-capped vial | Ensures an inert and anhydrous environment. |

Consequences of Improper Storage

Deviations from the recommended storage conditions can lead to the formation of impurities that compromise subsequent synthetic steps, particularly in oligonucleotide synthesis.

Table 2: Effects of Improper Storage on this compound

| Condition | Degradation Pathway | Resulting Impurities | Impact on Synthesis |

| Exposure to Moisture | Hydrolysis | H-phosphonate and related species | Chain termination and reduced coupling efficiency. |

| Exposure to Oxygen | Oxidation | P(V) phosphate triester | Inactive in the coupling reaction, leading to failed synthesis.[] |

| Elevated Temperature | Thermal Decomposition | Various byproducts | Reduced purity and unpredictable reactivity. |

The oxidation of the P(III) center to a P(V) phosphate is a primary concern, as this oxidized form will not participate in the crucial coupling step of oligonucleotide synthesis, resulting in truncated sequences and significantly lower yields of the desired full-length product.[]

Experimental Protocols

Adherence to strict, well-defined protocols for handling and quality control is essential for maximizing the utility and lifespan of this compound.

Handling Protocol for Air- and Moisture-Sensitive Reagents

This protocol outlines the steps for safely handling this compound to prevent degradation.

Materials:

-

Septum-capped vial of this compound

-

Dry, inert gas source (Argon or Nitrogen) with a needle adapter

-

Dry, gas-tight syringes and needles

-

Anhydrous solvent (e.g., acetonitrile)

-

Receiving flask, dried and under an inert atmosphere

Procedure:

-

Allow the reagent vial to equilibrate to room temperature before use to prevent moisture condensation upon opening.

-

Purge a gas-tight syringe with inert gas.

-

Pierce the septum of the reagent vial with a needle connected to the inert gas source to create a positive pressure.

-

Pierce the septum with the dry syringe needle and slowly withdraw the desired volume of the liquid phosphoramidite.

-

Transfer the reagent to the reaction vessel, which should also be under a positive pressure of inert gas.

-

After use, ensure the vial is securely sealed and purged with inert gas before returning it to cold storage.

Quality Control Protocol via ³¹P NMR Spectroscopy

Periodic quality control is recommended to assess the integrity of the phosphoramidite, especially for long-term storage or if improper handling is suspected. ³¹P NMR is a direct method for observing the phosphorus environment.

Materials:

-

NMR tube (dried)

-

Deuterated solvent (e.g., CDCl₃, anhydrous)

-

This compound sample

-

NMR spectrometer

Procedure:

-

Under an inert atmosphere, prepare a sample by dissolving a small amount of the phosphoramidite in the deuterated solvent in a dry NMR tube.

-

Acquire a ³¹P NMR spectrum.

-

The spectrum of pure this compound should exhibit a major peak in the characteristic region for phosphoramidites (typically around 145-155 ppm). The presence of two closely spaced peaks in this region is common due to the presence of diastereomers.[2]

-

The presence of significant peaks in other regions may indicate degradation:

-

~0-10 ppm: P(V) phosphate species (oxidation product).

-

~5-15 ppm (with P-H coupling): H-phosphonate species (hydrolysis product).

-

-

Compare the integration of the impurity peaks to the main phosphoramidite peak to quantify the level of degradation. A purity of ≥97% is often desired for successful synthesis.[3]

Visualized Workflows

The following diagrams illustrate the critical workflows for maintaining the quality of this compound.

Caption: Workflow for Storage, Handling, and Quality Control.

Caption: Degradation Pathways and their Impact.

References

Diallyl N,N-diisopropylphosphoramidite: A Technical Guide to Moisture Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Diallyl N,N-diisopropylphosphoramidite is a key reagent in the synthesis of oligonucleotides and other phosphorylated molecules. However, like other phosphoramidites, its trivalent phosphorus center is highly susceptible to reaction with water, leading to hydrolysis and inactivation. This technical guide provides an in-depth overview of the moisture sensitivity of this compound, including best practices for handling and storage, and analytical methods for detecting degradation.

The Challenge of Moisture: Hydrolysis of Phosphoramidites

The primary concern when handling this compound is its reaction with water, which leads to the formation of a phosphonate diester. This hydrolysis reaction renders the phosphoramidite inactive for its intended coupling reactions in oligonucleotide synthesis and other applications. The presence of even trace amounts of moisture in solvents or on laboratory equipment can significantly impact the purity and yield of the final product.

The general stability of phosphoramidites is influenced by several factors, including the nature of the protecting groups and the specific nucleoside base in nucleoside phosphoramidites. For instance, in the context of DNA synthesis, deoxyguanosine (dG) phosphoramidites are known to be particularly prone to degradation.[1]

Quantitative Data on Moisture and Stability

Table 1: Recommended Water Content in Acetonitrile for Phosphoramidite Chemistry

| Water Content (ppm) | Recommendation Level |

| < 10 | Ideal |

| < 30 | Acceptable |

| > 30 | Not Recommended |

This data is based on general recommendations for oligonucleotide synthesis.

Table 2: Relative Stability of Deoxyribonucleoside Phosphoramidites

| Phosphoramidite | Relative Stability |

| Thymidine (T) | Most Stable |

| Deoxycytidine (dC) | Stable |

| Deoxyadenosine (dA) | Less Stable |

| Deoxyguanosine (dG) | Least Stable |

This table illustrates the general trend of stability for commonly used phosphoramidites in DNA synthesis and highlights the importance of rigorous anhydrous conditions, especially for more sensitive analogs.[1]

Experimental Protocols

Protocol 1: ³¹P NMR Spectroscopy for Detection of Hydrolysis

Objective: To qualitatively and quantitatively assess the purity of this compound and detect the presence of its hydrolysis product.

Materials:

-

This compound sample

-

Anhydrous deuterated solvent (e.g., CD₃CN or CDCl₃)

-

NMR tube with a septum

-

Inert gas (Argon or Nitrogen)

-

Triethylamine (optional, for stabilization)

Methodology:

-

Ensure the NMR tube is thoroughly dried in an oven and cooled under a stream of inert gas.

-

Under an inert atmosphere (e.g., in a glove box), dissolve a small sample of this compound in the anhydrous deuterated solvent.

-

To prevent potential acid-catalyzed degradation during analysis, a small amount of an amine base like triethylamine (approximately 1% v/v) can be added to the solvent.

-

Transfer the solution to the NMR tube and seal it with a septum.

-

Acquire a ³¹P NMR spectrum according to the instrument's standard operating procedures.

-

Data Analysis: The pure this compound should exhibit a characteristic signal for the P(III) species. The primary hydrolysis product, the corresponding H-phosphonate, will appear as a distinct peak in a different region of the spectrum, typically between δ 5-10 ppm. The degree of hydrolysis can be estimated by integrating the respective peaks.

Protocol 2: Karl Fischer Titration for Water Content in Solvents

Objective: To accurately determine the water content in solvents used for dissolving and reacting this compound.

Materials:

-

Solvent sample (e.g., acetonitrile)

-

Karl Fischer titrator

-

Appropriate Karl Fischer reagents (titrant and solvent)

Methodology:

-

Set up the Karl Fischer titrator according to the manufacturer's instructions.

-

Standardize the Karl Fischer titrant using a known amount of water or a certified water standard.

-

Carefully inject a known volume or weight of the solvent to be tested into the titration vessel.

-

Start the titration. The instrument will automatically dispense the titrant until the endpoint is reached.

-

The instrument's software will calculate the water content of the sample, typically in parts per million (ppm).

-

For optimal results, perform the titration in triplicate and report the average value.

Visualizing Workflows and Degradation Pathways

To better understand the processes involved in handling this compound and the consequences of moisture exposure, the following diagrams have been generated.

Caption: Hydrolysis pathway of this compound.

Caption: Recommended workflow for handling this compound.

Caption: Troubleshooting guide for moisture-related issues.

Conclusion

The chemical stability of this compound is critically dependent on the exclusion of moisture. Proper handling and storage under anhydrous and inert conditions are paramount to ensure its efficacy in chemical synthesis. Regular quality control of both the phosphoramidite and the solvents using techniques such as ³¹P NMR and Karl Fischer titration is strongly recommended to prevent the use of degraded materials, which can lead to failed syntheses and impure products. By adhering to the protocols and workflows outlined in this guide, researchers can significantly mitigate the risks associated with the moisture sensitivity of this versatile reagent.

References

role of phosphoramidites in oligonucleotide synthesis

An In-depth Technical Guide on the Role of Phosphoramidites in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Phosphoramidite Chemistry

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling applications from PCR and DNA sequencing to gene editing and the development of nucleic acid-based therapeutics.[1][2] The phosphoramidite method, introduced in the early 1980s, is the gold standard for this process due to its simplicity, high efficiency, and amenability to automation.[2][3][4] This solid-phase synthesis technique involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain attached to a solid support, typically controlled pore glass (CPG).[5][6] The synthesis proceeds in the 3' to 5' direction.[5][6]

At the heart of this methodology are nucleoside phosphoramidites, which are chemically modified nucleosides.[3][7] These building blocks are designed with specific protecting groups to prevent unwanted side reactions during synthesis.[2][5] Key protecting groups include:

-

A dimethoxytrityl (DMT) group on the 5'-hydroxyl, which is acid-labile and allows for controlled deprotection at the beginning of each synthesis cycle.[][9]

-

Protection on the exocyclic amino groups of adenine, guanine, and cytosine to prevent side reactions.[5][]

-

A reactive phosphite triester group at the 3'-position, which, when activated, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.[5][7]

The synthesis is a cyclical process, with each cycle consisting of four main chemical reactions: deblocking, coupling, capping, and oxidation.[2][10][11]

The Oligonucleotide Synthesis Cycle

The stepwise assembly of the oligonucleotide chain occurs through a repeated four-step cycle for each nucleotide addition.

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Step 1: Deblocking (Detritylation) The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support.[12] This is accomplished by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous solvent like dichloromethane (DCM).[12][13] The removal of the DMT group exposes a reactive 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[12]

Step 2: Coupling The next nucleoside is introduced as a phosphoramidite monomer along with a weak acid activator, such as tetrazole.[13] The activator protonates the nitrogen of the phosphoramidite, making it highly reactive.[] This activated species then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming an unstable phosphite triester linkage.[14][15] This step is critical and highly efficient, with coupling efficiencies typically exceeding 99%.[10]

Step 3: Capping As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups may remain unreacted.[15] To prevent these unreacted chains from participating in subsequent cycles, which would result in deletion mutant sequences, they are permanently blocked in a step called capping.[9][10] This is typically achieved by acetylation using a mixture of acetic anhydride and 1-methylimidazole.[9][12]

Step 4: Oxidation The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester.[][10] This is achieved through oxidation, using a solution of iodine in the presence of water and a weak base like pyridine.[5][14] This step completes the addition of one nucleotide to the growing chain.

Quantitative Data and Efficiency

The overall yield and purity of the final oligonucleotide product are critically dependent on the efficiency of each chemical step in the synthesis cycle.[5]

Table 1: Typical Parameters for Oligonucleotide Synthesis Cycle

| Step | Reagents | Typical Duration |

| Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-180 seconds |

| Coupling | Phosphoramidite and Activator (e.g., Tetrazole) in Acetonitrile | 30-180 seconds |

| Capping | Acetic Anhydride and 1-Methylimidazole in THF | 30-60 seconds |

| Oxidation | 0.02 - 0.1 M Iodine in THF/Pyridine/Water | 30-60 seconds |

The coupling efficiency is the most critical factor influencing the final yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the yield of the desired product, especially for longer oligonucleotides.[15]

Table 2: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency

| Coupling Efficiency | Yield of a 20-mer (%) | Yield of a 50-mer (%) | Yield of a 100-mer (%) |

| 99.5% | 91.0 | 78.2 | 60.9 |

| 99.0% | 82.6 | 61.3 | 37.0 |

| 98.5% | 74.9 | 47.6 | 22.2 |

| 98.0% | 67.6 | 36.4 | 13.3 |

Detailed Experimental Protocols

The following are generalized protocols for the key steps in the phosphoramidite chemistry cycle on an automated DNA synthesizer.

Protocol 1: Deblocking (Detritylation)

-

Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside.[5]

-

Reagents: Deblocking solution (e.g., 3% TCA in DCM).[12][14]

-

Procedure:

-

Deliver the deblocking solution to the synthesis column containing the solid support.

-

Allow the reagent to flow through the column for 60-180 seconds.

-

Thoroughly wash the column with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT cation.[12]

-

Protocol 2: Coupling

-

Objective: To couple the next phosphoramidite monomer to the growing oligonucleotide chain.

-

Reagents:

-

Phosphoramidite solution (0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M tetrazole in anhydrous acetonitrile).

-

-

Procedure:

-

Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

-

Allow the reaction to proceed for 30-180 seconds. The coupling time can be extended for modified phosphoramidites.[14]

-

Wash the column with anhydrous acetonitrile to remove excess reagents.

-

Protocol 3: Capping

-

Objective: To block any unreacted 5'-hydroxyl groups.[12]

-

Reagents:

-

Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.

-

Capping Reagent B: N-Methylimidazole in THF.[12]

-

-

Procedure:

-

Deliver the capping reagents A and B to the synthesis column.

-

Allow the reaction to proceed for 30-60 seconds.[12]

-

Wash the column with anhydrous acetonitrile.

-

Protocol 4: Oxidation

-

Objective: To oxidize the phosphite triester to a stable phosphate triester.[12]

-

Reagent: Oxidizing solution (e.g., 0.02 - 0.1 M Iodine in a mixture of THF, Pyridine, and Water).[12]

-

Procedure:

-

Deliver the oxidizing solution to the synthesis column.

-

Allow the reaction to proceed for 30-60 seconds.[12]

-

Wash the column with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next cycle.

-

Overall Workflow: From Synthesis to Final Product

The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

References

- 1. How are Oligonucleotides Synthesized? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. twistbioscience.com [twistbioscience.com]

- 4. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfachemic.com [alfachemic.com]

- 10. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]

- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 15. idtdna.com [idtdna.com]

Methodological & Application

Application Notes and Protocols for Diallyl N,N-diisopropylphosphoramidite Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Standard phosphoramidite chemistry is the cornerstone of automated solid-phase oligonucleotide synthesis. The choice of protecting groups for the internucleotide phosphate linkage is critical for the synthesis of high-quality oligonucleotides, especially for those containing sensitive modifications. The diallyl protecting group strategy offers a valuable alternative to the standard β-cyanoethyl group, providing distinct advantages in specific applications. Diallyl N,N-diisopropylphosphoramidite is a key reagent in this methodology, serving as a precursor for the introduction of the diallyl-protected phosphite triester linkage.

This document provides a detailed protocol for the synthesis of oligonucleotides using this compound, covering the entire workflow from solid support preparation to final purification.

Key Advantages of the Diallyl Protecting Group Strategy

-

Orthogonality: The allyl group is stable to the acidic and basic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group and standard exocyclic amine protecting groups, respectively. This orthogonality allows for selective deprotection of the phosphate backbone.

-

Mild Deprotection Conditions: The removal of the allyl group is achieved under mild conditions using a palladium(0) catalyst, which is compatible with a wide range of sensitive moieties that might be degraded by the harsher conditions required for β-cyanoethyl group removal.

Experimental Protocols

The synthesis of oligonucleotides using this compound follows the standard four-step cycle of phosphoramidite chemistry: deblocking, coupling, capping, and oxidation. The key differences lie in the oxidation and the final deprotection steps.

Solid Support and Reagent Preparation

Standard controlled pore glass (CPG) or polystyrene solid supports functionalized with the initial nucleoside can be used. All reagents, especially the this compound and solvents, must be anhydrous to ensure high coupling efficiency.

Table 1: Reagent Preparation

| Reagent | Preparation | Storage |

| This compound | Dissolve in anhydrous acetonitrile to a concentration of 0.05 - 0.15 M. | 2-8°C under an inert atmosphere (Argon) |

| Activator (e.g., DCI, ETT) | Dissolve in anhydrous acetonitrile to a concentration of 0.25 - 0.5 M. | 2-8°C under an inert atmosphere (Argon) |

| Deblocking Solution (TCA or DCA in DCM) | 3% (w/v) Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in anhydrous Dichloromethane (DCM). | Room temperature in a sealed container |

| Capping Solution A (Acetic Anhydride) | A solution of acetic anhydride in Tetrahydrofuran (THF). | Room temperature in a sealed container |

| Capping Solution B (N-Methylimidazole) | A solution of N-Methylimidazole in THF. | Room temperature in a sealed container |

| Oxidizing Agent (CSO) | 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile.[1][2][3] | 2-8°C |

| Allyl Deprotection Solution | Prepare fresh before use. See section 2.6 for details. | N/A |